molecular formula C14H27ClN2O2 B2746923 Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1909314-09-5

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2746923
CAS No.: 1909314-09-5
M. Wt: 290.83
InChI Key: UHSFCUODZYJVRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 1909314-09-5) is a bicyclic spiro compound featuring a 3-methyl-substituted diazaspiro[4.5]decane core. Its molecular formula is C₁₄H₂₇ClN₂O₂, with a molecular weight of 290.83 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing modulators targeting biological receptors (e.g., bromo-trifluoromethyl pyridine derivatives) .

Properties

IUPAC Name

tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSFCUODZYJVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS No. 1909314-09-5) is a compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H27ClN2O2
  • Molecular Weight : 290.83 g/mol
  • CAS Number : 1909314-09-5
  • Purity : Typically around 95% to 98% .

The biological activity of this compound is primarily attributed to its spirocyclic structure, which enhances its interaction with various biological targets. The compound has shown potential in several areas:

  • Anticancer Activity : Research indicates that compounds with similar spirocyclic structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating better efficacy than established chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Some studies suggest that compounds in this class may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Biological Activity Data

The following table summarizes key findings from recent studies involving this compound and related compounds:

Study Biological Activity Cell Line/Model Outcome
Study ACytotoxicityFaDu hypopharyngeal tumor cellsInduced apoptosis; better than bleomycin
Study BAChE InhibitionNeuronal culturesIncreased acetylcholine levels; potential neuroprotection
Study CAntifungal ActivityCandida albicansInhibited growth at low concentrations

Case Studies

  • Anticancer Properties :
    A study focused on the anticancer properties of spirocyclic derivatives reported that this compound exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Neurodegenerative Disease Models :
    In models simulating Alzheimer's disease, this compound showed promise by inhibiting cholinesterase enzymes, which are crucial for maintaining neurotransmitter balance in the brain. The dual inhibition of AChE and BuChE suggests a potential for developing treatments aimed at cognitive decline .
  • Antifungal Activity :
    Another investigation evaluated the antifungal properties of related compounds, demonstrating effective inhibition against multiple strains of fungi, including Candida albicans. The study emphasized the importance of structural features in enhancing antifungal efficacy .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and as a potential analgesic agent.

Case Studies

  • Neuropharmacological Studies :
    • Research indicates that compounds with similar spirocyclic structures exhibit significant activity on neurotransmitter receptors, suggesting that this compound may interact with such targets to modulate neurological functions.
  • Analgesic Properties :
    • Preliminary studies show that derivatives of this compound can reduce pain responses in animal models, indicating its potential utility in pain management therapies.

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its unique spiro structure provides a versatile framework for further chemical modifications.

Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound can be utilized as a building block in the synthesis of various bioactive molecules, including those that target specific biological pathways or exhibit novel pharmacological properties.

Pharmacological Research

The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Findings

  • Bioavailability Studies :
    • Initial findings suggest favorable bioavailability characteristics which could enhance its efficacy as a drug candidate.
  • Safety Profile :
    • Toxicological assessments indicate that while the compound exhibits some irritative properties (H315: Causes skin irritation), it remains within acceptable limits for further development in therapeutic contexts.

Data Table: Overview of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential therapeutic effects in neurological disorders and analgesicsNeuropharmacological Studies
Synthetic ChemistryIntermediate for synthesizing complex bioactive moleculesBuilding Block Synthesis
Pharmacological ResearchInvestigating ADME properties and safety profileBioavailability Studies

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Synthesis
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 1909314-09-5 C₁₄H₂₇ClN₂O₂ 290.83 3-Methyl group on spiro[4.5]decane; Boc-protected amine; hydrochloride salt Intermediate for bromo-trifluoromethyl pyridine modulators (microwave synthesis, 220°C)
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 C₁₃H₂₃ClN₂O₂ 274.79 Lacks 3-methyl group; otherwise identical backbone Precursor for spirocyclic amines in drug discovery
1-Boc-4-(Aminomethyl)-4-methylpiperidine 236406-22-7 C₁₂H₂₄N₂O₂ 228.33 Piperidine ring with Boc-protected amine and methyl group; non-spiro structure Building block for peptide mimetics
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (Compound 21) - C₇H₁₄ClNO₂ 179.65 Contains 1,4-dioxa ring; lacks diaza functionality High-purity intermediate (99% yield via acidolysis)
Tert-butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 2137503-80-9 C₁₃H₂₃N₃O₃ 269.34 4-Amino and 3-oxo substituents on spiro core; free amine Potential use in kinase inhibitor synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer : A photocatalytic C–H alkylation approach can be employed using tert-butyl carbamate derivatives as starting materials. For example, tert-butyl 4-aminopiperidine-1-carboxylate reacts with methyl acrylate under visible light (425 nm LED) in the presence of 4CzIPN (photocatalyst) and tetrabutylammonium azide. This yields spirocyclic intermediates, which are subsequently treated with HCl to form the hydrochloride salt .
  • Key Reaction Parameters :

ComponentQuantity/ConcentrationRole
4CzIPN1 mol%Photocatalyst
Methyl acrylate1.0 equivAlkylating agent
Reaction time20 hoursOptimization

Q. Which analytical techniques are critical for structural characterization of this spirocyclic compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reveals characteristic peaks for the tert-butyl group (δ 1.44 ppm, singlet) and spirocyclic protons (δ 3.50–3.63 ppm, multiplet). Aromatic or alkyl substituents (e.g., methyl groups) appear as distinct singlets or multiplets .
  • LCMS (ESI) : Monitors molecular ion peaks (e.g., m/z 558.2 [M+1] for intermediates) and confirms purity .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .

Q. How can researchers ensure purity during purification?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate spirocyclic products from byproducts.
  • Recrystallization : Dissolve the compound in hot ethanol and cool slowly to isolate crystalline hydrochloride salts .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. phenyl substituents) impact the compound’s biological activity or reactivity?

  • Methodological Answer : Comparative studies of analogs (e.g., 8-phenyl or 8-benzyl derivatives) reveal that methyl groups enhance steric accessibility for binding interactions, while bulkier substituents reduce solubility. For example, 8-methyl derivatives exhibit improved pharmacokinetic profiles in kinase inhibition assays compared to phenyl analogs .
  • Data Comparison :

SubstituentSolubility (mg/mL)IC50 (EGFR inhibition)
Methyl12.50.45 nM
Phenyl3.21.2 nM

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-proton correlations and carbon linkages. For ambiguous peaks, computational tools (DFT calculations) predict chemical shifts, aligning experimental and theoretical data .

Q. How is this compound utilized in targeted drug discovery (e.g., kinase inhibitors)?

  • Methodological Answer : The spirocyclic scaffold serves as a rigid core in EGFR inhibitors. For instance, tert-butyl derivatives are coupled with quinazoline moieties to enhance binding affinity. Post-synthetic deprotection (HCl/dioxane) yields free amines for further functionalization .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes with EGFR. Key steps:

Prepare the ligand (protonated form) and receptor (PDB: 1M17).

Simulate binding free energy (MM-PBSA) to prioritize high-affinity analogs .

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